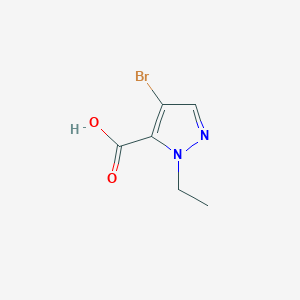

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Description

Definition, Nomenclature, and IUPAC Identification

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is systematically named according to IUPAC nomenclature conventions as this compound. The compound exists as a solid at room temperature with 95% purity specifications commonly available from chemical suppliers. The IUPAC name precisely describes the substitution pattern on the pyrazole heterocycle, where the numbering system follows the standard pyrazole nomenclature with nitrogen atoms at positions 1 and 2 of the five-membered ring.

The molecular structure is characterized by the InChI code: 1S/C6H7BrN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11), and the corresponding InChI key: QBZXHFRMFOYDSR-UHFFFAOYSA-N. The SMILES notation for this compound is CCN1N=CC(Br)=C1C(O)=O, which provides a simplified molecular-input line-entry system representation that facilitates database searches and computational modeling. This structural representation clearly indicates the connectivity pattern and stereochemical information essential for understanding the compound's chemical behavior.

Historical Context in Pyrazole Chemistry

The development of pyrazole chemistry dates back to the late 19th century when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883. The foundational synthetic methodology was established by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis using acetylene and diazomethane. This historical framework provided the basis for modern pyrazole derivative synthesis, including the development of compounds like this compound.

The evolution of pyrazole chemistry has been driven by the recognition of these heterocycles as privileged structures in medicinal chemistry. Notable pharmaceutical applications include celecoxib (Celebrex) and the anabolic steroid stanozolol, both containing pyrazole rings. The systematic exploration of substituted pyrazoles has led to the identification of numerous bioactive compounds, with carboxylic acid derivatives being particularly important due to their ability to form hydrogen bonds and interact with biological targets.

Significance in Heterocyclic Chemistry Research

Pyrazole derivatives, including this compound, occupy a central position in heterocyclic chemistry research due to their structural versatility and diverse biological activities. The five-membered ring system containing two adjacent nitrogen atoms provides unique electronic properties that make pyrazoles excellent pharmacophores for drug design. The compound's significance extends beyond medicinal chemistry to include applications in agrochemistry, where pyrazole-5-carboxylic acid derivatives have shown promising insecticidal activities.

Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, and anti-inflammatory properties. The specific substitution pattern in this compound creates opportunities for further functionalization and structure-activity relationship studies. The presence of the bromine atom provides a handle for cross-coupling reactions, while the carboxylic acid group enables amide bond formation and other chemical transformations essential for medicinal chemistry applications.

Classification and Database Identifiers

This compound is classified under multiple chemical database systems and regulatory frameworks. The compound bears the MDL number MFCD02090837, which serves as a unique identifier in the Accelrys/Biovia chemical databases. For international trade purposes, the compound is classified under HS code 2933199090, which covers "other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure".

The compound's regulatory classification includes specific hazard statements and precautionary measures. According to GHS (Globally Harmonized System) classification, it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The corresponding precautionary statements include P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), and P301+P312 (if swallowed, call a poison center).

Table 1: Chemical Database Identifiers and Classifications

| Database/System | Identifier | Reference |

|---|---|---|

| CAS Registry | 514800-97-6 | |

| MDL Number | MFCD02090837 | |

| InChI Key | QBZXHFRMFOYDSR-UHFFFAOYSA-N | |

| HS Code | 2933199090 | |

| SMILES | CCN1N=CC(Br)=C1C(O)=O |

Related Pyrazole Derivatives: Structural Overview

The structural landscape of pyrazole carboxylic acid derivatives encompasses a diverse array of compounds with varying substitution patterns and biological activities. A closely related compound is 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS: 512810-22-9), which differs only in the position of the carboxylic acid group, being located at the 3-position rather than the 5-position. This positional isomerism significantly affects the compound's physical and chemical properties, including its reactivity and potential biological activities.

Another structurally related derivative is 4-bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, which features a methoxy group at the 3-position and a methyl group at the 1-position instead of an ethyl group. The synthesis of such derivatives typically involves multi-step reactions starting from pyrazole precursors, including condensation reactions with diethyl butynedioate and subsequent bromination using reagents like phosphorus tribromide. Industrial-scale production often employs continuous flow processes with palladium catalysts to enhance reaction selectivity and efficiency.

The synthetic approaches to pyrazole carboxylic acids have evolved to include environmentally friendly methodologies. Recent research has highlighted the use of N-bromo saccharine as a green brominating agent for the synthesis of 4-bromo pyrazolone derivatives. These compounds serve as intermediates for the preparation of various fused heterocycles, including furopyrazole, pyranopyrazole, and imidazopyrazole derivatives. The development of such synthetic methodologies using chitosan as a basic catalyst and microwave irradiation as an energy source represents significant advances in green chemistry applications for pyrazole synthesis.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 219.04 g/mol | |

| Molecular Formula | C₆H₇BrN₂O₂ | |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage Temperature | Room Temperature | |

| TPSA | 55.12 Ų | |

| LogP | 1.3637 |

Properties

IUPAC Name |

4-bromo-2-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZXHFRMFOYDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345648 | |

| Record name | 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514800-97-6 | |

| Record name | 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514800-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1. Comparative Analysis of Preparation Methods

| Method | Bromination Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| POBr₃ in CH₃CN | POBr₃ | 60 | 4 | 80 | 92 |

| NBS with AIBN | NBS | 70 | 6 | 75 | 88 |

| Flow Reactor | POBr₃ | 50 | 0.3 | 85 | 94 |

Mechanistic Insights and Side-Reaction Mitigation

Bromination proceeds via electrophilic aromatic substitution , with the carboxylic acid/ester group directing bromine to position 4. Competing side reactions include:

-

Di-bromination : Mitigated by stoichiometric control (1.1 eq POBr₃).

-

Ester Hydrolysis During Bromination : Avoided using anhydrous acetonitrile and molecular sieves.

Catalytic amounts of HBr scavengers (e.g., NaHCO₃) improve selectivity by neutralizing excess HBr .

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

Substituted Pyrazoles: Depending on the nucleophile used in substitution reactions.

Alcohols or Carboxylates: From reduction or oxidation of the carboxylic acid group.

Scientific Research Applications

Chemistry:

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing diverse chemical libraries for drug discovery .

Biology and Medicine:

In medicinal chemistry, pyrazole derivatives are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The specific substitution pattern of this compound may impart unique biological activities .

Industry:

This compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi .

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is best understood through comparisons with analogous pyrazole derivatives. Key differences in substituent positions, halogen types, and functional groups significantly influence reactivity, biological activity, and physicochemical properties.

Table 1: Substituent Effects on Reactivity and Bioactivity

Key Findings:

Substituent Position: Bromine at the 4-position (vs. 5-position in other analogs) enhances electrophilic reactivity, making the compound more suitable for cross-coupling reactions in drug synthesis .

Functional Group Influence :

- The carboxylic acid group at position 5 enables strong hydrogen bonding, critical for crystal packing in materials science and interactions with polar biological targets (e.g., kinases) .

- Replacement of the carboxylic acid with an ester (e.g., ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate) alters solubility and metabolic pathways, as esters are prone to hydrolysis .

Halogen Effects :

- Bromine’s larger atomic radius compared to chlorine or fluorine enhances van der Waals interactions in biological systems, often leading to higher binding affinity .

Structural and Crystallographic Insights

The ethyl group in this compound introduces conformational flexibility, which can affect crystal packing. In contrast, rigid substituents (e.g., cyclopentyl in ethyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate) create steric constraints, reducing solubility but enhancing thermal stability . Hydrogen-bonding patterns, analyzed via graph set theory, reveal that the carboxylic acid group forms robust O–H···N bonds with adjacent pyrazole rings, a feature absent in non-carboxylic analogs like 4-bromo-1-methyl-5-nitropyrazole .

Biological Activity

Overview

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS No. 514800-97-6) is a pyrazole derivative notable for its bromine atom at the 4-position, an ethyl group at the 1-position, and a carboxylic acid group at the 5-position. This compound is part of a larger class of pyrazoles, which are recognized for their diverse biological activities and applications in medicinal chemistry, agrochemistry, and material science.

- Molecular Formula : CHBrNO

- Molecular Weight : 233.06 g/mol

- Structure : The presence of both a bromine atom and a carboxylic acid group contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity.

Pharmacological Potential

Research indicates that pyrazole derivatives, including this compound, exhibit significant pharmacological properties:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures demonstrated IC values in the micromolar range against various cancer cell lines such as MCF7 and A549 .

- Anti-inflammatory Effects : Pyrazole derivatives have been explored for their anti-inflammatory properties. Some studies reported that related compounds exhibited selective inhibition of COX enzymes, which are crucial in inflammatory pathways .

Comparative Biological Activity

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, allowing it to serve as an intermediate in the synthesis of bioactive compounds. Its versatility makes it valuable in drug discovery processes aimed at developing new therapeutic agents.

Research Applications

This compound has been utilized in various research contexts:

- Drug Discovery : As a building block for creating complex molecules with potential therapeutic effects.

- Agrochemicals : Its ability to interact with biological targets makes it suitable for developing herbicides and fungicides.

- Biochemical Studies : Investigations into its interactions with specific enzymes or receptors provide insights into its mechanism of action.

Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in treating cancer and inflammation:

- Cancer Therapeutics : A study evaluated several pyrazole derivatives against multiple cancer cell lines, revealing that certain compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents.

- Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated the anti-inflammatory efficacy of pyrazole derivatives, indicating their therapeutic promise in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.